5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE
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Overview
Description
5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexene ring substituted with dimethyl groups and a phenylamino group linked to a tetrafluoropropoxy moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-(2,2,3,3-tetrafluoropropoxy)aniline under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound.
4-(2,2,3,3-Tetrafluoropropoxy)aniline: Another precursor used in the synthesis.
2,3-Dimethylpentane: A structurally related compound with different chemical properties.
Uniqueness
5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE is unique due to its combination of a cyclohexene ring, dimethyl groups, and a phenylamino group linked to a tetrafluoropropoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,5-dimethyl-3-[4-(2,2,3,3-tetrafluoropropoxy)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4NO2/c1-16(2)8-12(7-13(23)9-16)22-11-3-5-14(6-4-11)24-10-17(20,21)15(18)19/h3-7,15,22H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJVEWBAAHKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OCC(C(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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